Product packaging for 1-(Benzylsulfanyl)-2-(chloromethyl)benzene(Cat. No.:CAS No. 4521-46-4)

1-(Benzylsulfanyl)-2-(chloromethyl)benzene

Cat. No.: B2943509
CAS No.: 4521-46-4
M. Wt: 248.77
InChI Key: UWMPWJXKRMTVIN-UHFFFAOYSA-N
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Description

1-(Benzylsulfanyl)-2-(chloromethyl)benzene is an organic compound with the molecular formula C14H13ClS and a molecular weight of 248.77 g/mol . Its structure features a benzene ring disubstituted with both a chloromethyl group (-CH2Cl) and a benzylsulfanyl group (-SCH2C6H5), making it a valuable synthetic intermediate in organic and medicinal chemistry research . The chloromethyl group is a known electrophilic site amenable to nucleophilic substitution, allowing for further functionalization, while the thioether linkage provides potential for coordination or oxidation studies. Researchers utilize this compound as a key building block in the synthesis of more complex molecules, particularly in the development of ligands or pharmacologically active compounds containing sulfur . The compound is characterized by its SMILES representation, C1=CC=C(C=C1)CSC2=CC=CC=C2CCl . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage in a cool, dry, and well-ventilated area is recommended to maintain stability. Researchers should consult the relevant safety data sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13ClS B2943509 1-(Benzylsulfanyl)-2-(chloromethyl)benzene CAS No. 4521-46-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylsulfanyl-2-(chloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMPWJXKRMTVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzylsulfanyl 2 Chloromethyl Benzene and Analogs

Direct Synthetic Approaches

Direct synthetic approaches aim to introduce the key functional groups onto the aromatic ring in a streamlined manner. Chloromethylation strategies are particularly prominent in this regard.

Chloromethylation Strategies

Chloromethylation is a versatile and widely utilized electrophilic aromatic substitution reaction for introducing a chloromethyl group (-CH₂Cl) onto an aromatic ring. mdpi.comwikipedia.org This functional group serves as a valuable synthetic handle, readily convertible into other functionalities such as hydroxymethyl, cyanomethyl, and formyl groups. thieme-connect.de

The mechanism of chloromethylation is a classic example of an electrophilic aromatic substitution. The reaction is typically carried out under acidic conditions, often with a Lewis acid catalyst. wikipedia.org The process begins with the generation of a potent electrophile from formaldehyde (B43269) and hydrogen chloride. The acidic environment protonates the carbonyl oxygen of formaldehyde, rendering the carbonyl carbon significantly more electrophilic. wikipedia.org

This activated formaldehyde is then attacked by the π-electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity of the ring is subsequently restored by the loss of a proton, yielding a benzyl (B1604629) alcohol derivative. Under the typical acidic reaction conditions, the newly formed benzyl alcohol is rapidly converted to the corresponding benzyl chloride. wikipedia.orgstackexchange.com

Alternative electrophilic species that may be involved, particularly in the presence of strong Lewis acids like zinc chloride, include the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the highly reactive chlorocarbenium cation (ClCH₂⁺). wikipedia.org

The Blanc chloromethylation, discovered by Gustave Louis Blanc in 1923, is a cornerstone reaction for the synthesis of chloromethyl arenes. wikipedia.org This reaction involves treating an aromatic compound with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride. wikipedia.orgdur.ac.ukdoubtnut.com

The Blanc reaction is an efficient method for introducing the chloromethyl group onto a variety of aromatic substrates. wikipedia.org However, its application to highly activated arenes, such as phenols and anilines, can be problematic due to the propensity for further uncontrolled Friedel-Crafts alkylation with the newly formed benzyl chloride, often leading to the formation of diarylmethane byproducts. wikipedia.org Conversely, strongly deactivated aromatic rings may exhibit low reactivity under standard Blanc conditions. wikipedia.org A significant consideration in industrial applications of the Blanc reaction is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether. wikipedia.org

The chloromethylation of toluene (B28343) and its substituted derivatives is a well-established and frequently employed method for the synthesis of benzyl chlorides. The methyl group of toluene is an ortho-, para-directing activator for electrophilic aromatic substitution, meaning the incoming chloromethyl group will preferentially add to the positions ortho (2 and 6) and para (4) to the methyl group.

For instance, the reaction of toluene with reagents such as 1,3,5-trioxane (B122180) and hydrogen chloride can yield 4-(chloromethyl)toluene. thieme-connect.de The specific isomer distribution and yield of the chloromethylated products are influenced by the reaction conditions and the catalytic system employed. dur.ac.uk

The choice of catalyst and the careful control of reaction parameters are critical for achieving high yields and selectivity in chloromethylation reactions. A variety of Lewis acids can be utilized to catalyze the reaction, with their activity and the resulting product distribution often varying.

Commonly used Lewis acid catalysts include:

Zinc chloride (ZnCl₂): The most traditional and widely used catalyst for the Blanc reaction. dur.ac.uk

Aluminum chloride (AlCl₃): A more potent Lewis acid that can be effective for less reactive substrates. dur.ac.uk

Tin(IV) chloride (SnCl₄): Another effective Lewis acid catalyst. dur.ac.uk

Temperature is a crucial parameter to control. While elevated temperatures can increase the reaction rate, they can also promote the formation of undesirable byproducts, such as diarylmethanes. Therefore, reactions are often conducted at controlled, sometimes reduced, temperatures to maximize the yield of the desired chloromethylated product. google.com The solvent system can also play a significant role in the outcome of the reaction.

Below is a table summarizing various catalytic systems and conditions used in the chloromethylation of aromatic compounds.

Aromatic SubstrateChloromethylating AgentsCatalystSolventTemperature (°C)Yield (%)Reference
1,2,4-Trifluoro-benzeneChloromethyl methyl etherAluminum chloride-Room Temp80
1,2,4-Trifluoro-benzeneChloromethyl methyl etherZinc chloride-Room Temp76
1,2,4-Trifluoro-benzeneChloromethyl methyl etherTin tetrachloride-Room Temp71
TolueneParaformaldehyde, HClZinc chlorideAcetic acid6060 thieme-connect.de
Benzene (B151609)Paraformaldehyde, HClZinc chloride--- dur.ac.uk
m-Chloro-α,α,α-trifluorotolueneParaformaldehydeChlorosulfonic acid--- google.com

This table is for illustrative purposes and represents a selection of reported conditions. Specific yields and product distributions are highly dependent on the precise reaction parameters.

Benzylation Followed by Chloromethylation

An alternative, albeit more stepwise, approach to synthesizing analogs of 1-(benzylsulfanyl)-2-(chloromethyl)benzene involves a two-stage process: an initial benzylation reaction to form a diaryl sulfide (B99878), followed by a subsequent chloromethylation of this intermediate.

This synthetic route begins with the formation of a benzyl sulfide. This can be achieved through various methods, a common one being the reaction of a thiophenol derivative with a benzyl halide in the presence of a base. This nucleophilic substitution reaction, where the thiolate anion acts as the nucleophile, effectively attaches the benzyl group to the sulfur atom, forming the core benzyl sulfide structure.

The second stage of this methodology is the chloromethylation of the prepared benzyl sulfide. As the benzylsulfanyl group (-S-CH₂-Ph) is an ortho-, para-directing group in electrophilic aromatic substitution, the subsequent chloromethylation reaction would be expected to introduce the chloromethyl group at the positions ortho and para to the sulfur linkage on the phenyl ring. The specific regioselectivity would be influenced by steric hindrance and the electronic effects of the benzylsulfanyl substituent. This electrophilic substitution would proceed via the mechanisms previously described, typically employing formaldehyde, HCl, and a Lewis acid catalyst. While this two-step process is less direct than the immediate chloromethylation of a suitable precursor, it offers a versatile pathway for the synthesis of a wider range of structurally diverse analogs.

Synthetic Routes Involving Precursor Manipulation

The preparation of this compound can be approached through synthetic pathways that modify a key functional group on a pre-assembled aromatic scaffold. Two primary routes involving the manipulation of either a methyl or a hydroxymethyl group precursor are particularly relevant.

Route A: Benzylic Chlorination of 1-(Benzylsulfanyl)-2-methylbenzene

This pathway involves the initial synthesis of the thioether backbone, followed by the selective chlorination of the benzylic methyl group.

Synthesis of the Precursor: The precursor, 1-(benzylsulfanyl)-2-methylbenzene, is first prepared. A standard method for this is the Williamson ether synthesis adapted for thioethers, which involves the nucleophilic substitution of a halide by a thiolate. For instance, 2-methylbenzenethiol (B91028) can be deprotonated with a suitable base (e.g., sodium hydroxide) to form sodium 2-methylthiophenolate, which is then reacted with benzyl chloride to yield the desired thioether.

Chlorination of the Methyl Group: The critical step is the selective conversion of the methyl group to a chloromethyl group without affecting the benzylsulfanyl moiety or the aromatic rings. Direct chlorination of alkylaromatic compounds using elemental chlorine (Cl₂) often leads to a mixture of products, including polychlorinated species and aromatic ring chlorination. mdpi.com More controlled methods utilize reagents such as N-chlorosuccinimide (NCS) or N,N-dichloroacetamide, often initiated by light or a radical initiator, to achieve regioselective benzylic chlorination. mdpi.com This approach selectively targets the benzylic hydrogens of the methyl group, transforming it into the desired chloromethyl group.

Route B: Chlorination of (2-(Benzylsulfanyl)phenyl)methanol

An alternative strategy begins with a benzyl alcohol precursor, which is subsequently converted to the target benzyl chloride.

Synthesis of the Precursor: The alcohol precursor, (2-(benzylsulfanyl)phenyl)methanol, can be synthesized through several methods. One approach involves the reduction of 2-(benzylsulfanyl)benzoic acid or its corresponding ester using a reducing agent like lithium aluminum hydride (LiAlH₄). Another method involves the reaction between benzyl chloride and the thiolate of 2-(hydroxymethyl)benzenethiol.

Conversion of the Hydroxymethyl Group: The transformation of the primary alcohol to the alkyl chloride is a well-established process. Reagents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid are effective for this conversion. The reaction with thionyl chloride is often preferred as it produces gaseous byproducts (SO₂ and HCl), simplifying product purification.

The following table summarizes the key transformations in these precursor manipulation routes.

RoutePrecursor CompoundKey TransformationReagents & ConditionsTarget Functional Group
A 1-(Benzylsulfanyl)-2-methylbenzeneBenzylic ChlorinationN-Chlorosuccinimide (NCS), radical initiator, light-CH₂Cl
B (2-(Benzylsulfanyl)phenyl)methanolHydroxyl-Halogen ExchangeThionyl chloride (SOCl₂) or concentrated HCl-CH₂Cl

Preparation of Related Compounds for Comparative Synthetic Analysis

The synthetic strategies for this compound can be better understood by comparing them with the preparation of structurally related compounds. These syntheses highlight different approaches to introducing the chloromethyl group onto a benzene ring.

Chloromethylation of Benzyl Chloride

The direct chloromethylation of a substituted benzene provides a comparative method. The chloromethylation of benzyl chloride itself yields a mixture of poly(chloromethyl)benzenes. Under optimized conditions, this reaction produces primarily di(chloromethyl)benzene isomers. Research has shown that such a reaction can result in a product mixture containing p-di(chloromethyl)benzene (42%), o-di(chloromethyl)benzene (13%), and m-di(chloromethyl)benzene (3%), alongside other products. ijcce.ac.ir This illustrates the challenge of achieving regioselectivity in electrophilic aromatic substitution on a pre-substituted ring.

Conversion of Benzyl Alcohols to Benzyl Chlorides

A common and high-yielding method for preparing substituted benzyl chlorides involves the manipulation of benzyl alcohol precursors. This method is analogous to Route B described above. A variety of substituted benzyl alcohols can be efficiently converted to their corresponding benzyl chlorides using a system of concentrated hydrochloric acid and 1,4-dioxane. researchgate.net This method demonstrates the versatility of using an alcohol as a precursor for the chloromethyl group, with yields often depending on the nature and position of other substituents on the aromatic ring.

Selective Chlorination of Xylenes

The synthesis of 1-(chloromethyl)-4-methylbenzene from p-xylene (B151628) is a direct industrial process and serves as an excellent comparison for the selective side-chain chlorination described in Route A. While industrial methods may use elemental chlorine, which can result in polychlorinated byproducts, more refined laboratory methods offer higher selectivity. mdpi.com For example, the microwave-assisted chlorination of p-xylene with N-chlorosuccinimide has been studied to selectively produce 1-(chloromethyl)-4-methylbenzene. mdpi.com This highlights a direct C-H activation and functionalization of a methyl group, which is a powerful strategy in modern organic synthesis.

The table below offers a comparative analysis of these synthetic methodologies.

Target CompoundStarting Material (Precursor)Synthetic MethodKey Advantage/Challenge
Di(chloromethyl)benzenes Benzyl chlorideElectrophilic ChloromethylationDirect introduction of a second -CH₂Cl group, but results in a mixture of isomers. ijcce.ac.ir
1-(Chloromethyl)-2-methylbenzene (2-Methylphenyl)methanolHydroxyl-Halogen ExchangeHigh yield and selectivity for converting -OH to -Cl. researchgate.net
1-(Chloromethyl)-4-methylbenzene p-XyleneBenzylic C-H ChlorinationSelective functionalization of one of two equivalent methyl groups. mdpi.com

Reactivity Profile and Reaction Mechanisms of 1 Benzylsulfanyl 2 Chloromethyl Benzene

Reactivity Governing Functional Groups

The key to understanding the chemical behavior of 1-(benzylsulfanyl)-2-(chloromethyl)benzene lies in the intrinsic properties of its chloromethyl and benzylsulfanyl moieties and their mutual interaction.

Intrinsic Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to a benzene (B151609) ring, forming a benzyl (B1604629) chloride, is inherently reactive towards nucleophilic substitution. This heightened reactivity, in comparison to a typical alkyl chloride, is attributed to the stability of the potential benzylic carbocation intermediate that can form upon the departure of the chloride ion. The positive charge in this carbocation can be delocalized over the adjacent aromatic ring through resonance, thereby lowering the activation energy for its formation. Consequently, benzyl chlorides can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms, with the operative pathway being sensitive to the reaction conditions, such as the nature of the solvent and the nucleophile.

Electronic and Steric Influence of the Benzylsulfanyl Moiety on Aromatic Ring and Chloromethyl Reactivity

The benzylsulfanyl group (-S-CH₂-Ph) at the ortho position to the chloromethyl group exerts both electronic and steric effects that modulate the reactivity of the molecule.

Steric Effects: The bulky benzylsulfanyl group at the ortho position can also introduce steric hindrance. This steric bulk can potentially hinder the direct backside attack of an external nucleophile, which is characteristic of an Sₙ2 mechanism. However, the rate-enhancing effect of anchimeric assistance often outweighs the steric hindrance, making the compound more reactive than might be predicted based on steric considerations alone.

Mechanism of Action Towards Nucleophiles and Electrophiles

The primary reactivity of this compound is directed towards nucleophiles at the electrophilic benzylic carbon of the chloromethyl group. The mechanism is dominated by neighboring group participation of the ortho-benzylsulfanyl group.

Upon approach of a nucleophile, or even spontaneously in a polar solvent, the sulfur atom's lone pair can attack the electrophilic carbon of the chloromethyl group, leading to the expulsion of the chloride leaving group. This results in the formation of a three-membered cyclic sulfonium (B1226848) ion, often referred to as an episulfonium ion. This intermediate is highly reactive and is readily attacked by an external nucleophile. The nucleophilic attack occurs at one of the benzylic carbons of the episulfonium ring, leading to the opening of the ring and the formation of the final substitution product. This two-step process, involving the formation and subsequent opening of the cyclic intermediate, is a hallmark of anchimeric assistance.

Due to the electron-rich nature of the benzene ring and the sulfur atom, the compound is not expected to be reactive towards electrophiles under typical electrophilic aromatic substitution conditions. The presence of the deactivating chloromethyl group and the potential for electrophilic attack at the sulfur atom would complicate such reactions.

Substitution Reactions

The most characteristic reactions of this compound are nucleophilic substitutions at the chloromethyl center.

Nucleophilic Substitution Reactions at the Chloromethyl Center

As discussed, these reactions are facilitated by the neighboring benzylsulfanyl group. The general scheme involves the displacement of the chloride ion by a wide range of nucleophiles.

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted benzylamine (B48309) derivatives. These reactions are synthetically useful for the construction of more complex molecules containing the 2-(benzylsulfanyl)benzyl moiety. The reaction proceeds via the episulfonium ion intermediate, which is then opened by the amine nucleophile. The general reaction can be represented as:

R¹R²NH + this compound → N-(2-(Benzylsulfanyl)benzyl)-R¹R²N + HCl

The reaction conditions for these substitutions are typically mild, often proceeding at or below room temperature in a suitable solvent. The choice of solvent can influence the reaction rate and yield. A base is often added to neutralize the HCl generated during the reaction, thus preventing the protonation of the amine nucleophile.

Below is a table summarizing representative reactions of this compound with various amine nucleophiles, leading to the formation of diverse derivatives.

Amine NucleophileProduct
Piperidine1-((2-(Benzylsulfanyl)phenyl)methyl)piperidine
Morpholine4-((2-(Benzylsulfanyl)phenyl)methyl)morpholine
Aniline (B41778)N-((2-(Benzylsulfanyl)phenyl)methyl)aniline
DiethylamineN-((2-(Benzylsulfanyl)phenyl)methyl)-N-ethylethanamine

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. uomustansiriyah.edu.iq The outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. msu.edu In this compound, the two substituents exert competing influences on the regioselectivity of the reaction.

Benzylsulfanyl group (-S-CH₂-Ph): The sulfur atom has lone pairs of electrons that can be donated to the ring through resonance, making it an activating group and an ortho, para-director.

Chloromethyl group (-CH₂Cl): This group is weakly deactivating due to the inductive electron-withdrawing effect of the chlorine atom. It is generally considered an ortho, para-director.

Given that the two groups are positioned ortho to each other, the substitution pattern will be a result of their combined directing effects and steric hindrance. The positions para to each substituent (C4 and C5) and the position ortho to the benzylsulfanyl group and meta to the chloromethyl group (C3) are the most likely sites for electrophilic attack. The activating nature of the benzylsulfanyl group would likely make the positions ortho and para to it more favorable.

The table below outlines common electrophilic aromatic substitution reactions and the potential products. masterorganicchemistry.comyoutube.com

ReactionReagentsElectrophile (E⁺)Potential Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺1-(Benzylsulfanyl)-2-(chloromethyl)-4-nitrobenzene
BrominationBr₂, FeBr₃Br⁺4-Bromo-1-(benzylsulfanyl)-2-(chloromethyl)benzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃CH₃CO⁺1-(4-(Benzylsulfanyl)-5-(chloromethyl)phenyl)ethan-1-one
SulfonationSO₃, H₂SO₄SO₃H⁺4-(Benzylsulfanyl)-5-(chloromethyl)benzenesulfonic acid

Oxidation Transformations

The benzylic positions in this compound are susceptible to oxidation. The reaction can be controlled to yield benzylic alcohols or can proceed further to form carboxylic acids, depending on the oxidizing agent and reaction conditions.

Formation of Benzylic Alcohols

The conversion of the chloromethyl group to a hydroxymethyl group (a benzylic alcohol) is typically achieved through a nucleophilic substitution reaction with water or a hydroxide (B78521) source, rather than a direct oxidation of the C-H bonds. organic-chemistry.org This hydrolysis reaction yields (2-(benzylsulfanyl)phenyl)methanol.

Reaction: Hydrolysis of the C-Cl bond.

Reagents: H₂O, or dilute NaOH.

Product: (2-(Benzylsulfanyl)phenyl)methanol.

The sulfur atom in the benzylsulfanyl group can also be oxidized, for instance, by reagents like hydrogen peroxide, to form the corresponding sulfoxide (B87167) or sulfone. Careful selection of reagents is necessary to selectively target the chloromethyl group.

Formation of Carboxylic Acids

Strong oxidizing agents can convert alkyl groups attached to a benzene ring into a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. organic-chemistry.orgyoutube.com In this compound, both the chloromethyl and the benzylsulfanyl groups have benzylic hydrogens.

Vigorous oxidation, for example with potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the chloromethyl group to a carboxylic acid. This would result in the formation of 2-(benzylsulfanyl)benzoic acid. It is also possible that under harsh oxidative conditions, both benzylic positions could be affected, potentially leading to cleavage of the benzylsulfanyl group and formation of a dicarboxylic acid, or oxidation at the sulfur center.

Starting Functional GroupOxidizing AgentProduct Functional GroupProduct Name
-CH₂ClKMnO₄, H₃O⁺, heat-COOH2-(Benzylsulfanyl)benzoic acid
-S-CH₂-PhH₂O₂, CH₃COOH-SO-CH₂-Ph1-(Benzylsulfinyl)-2-(chloromethyl)benzene
-S-CH₂-PhH₂O₂, CH₃COOH (excess)-SO₂-CH₂-Ph1-(Benzylsulfonyl)-2-(chloromethyl)benzene

Reduction Pathways

The functional groups in this compound can undergo reduction. The primary targets for reduction are the benzylic chloride and the thioether linkage.

The chloromethyl group can be reduced to a methyl group through hydrogenolysis. This is a common transformation for benzylic halides and is often accomplished using catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or with reducing agents like lithium aluminum hydride (LiAlH₄).

The benzylsulfanyl group can also be cleaved under certain reductive conditions. For example, dissolving metal reductions (like sodium in liquid ammonia) or more forceful catalytic hydrogenation can cleave the C-S bond, a process known as desulfurization, to yield toluene (B28343) derivatives.

Functional Group to be ReducedReagentsProduct Functional GroupProduct Name
-CH₂ClH₂, Pd/C-CH₃1-(Benzylsulfanyl)-2-methylbenzene
-CH₂ClLiAlH₄, then H₂O-CH₃1-(Benzylsulfanyl)-2-methylbenzene
-S-CH₂-Ph (C-S bond cleavage)Na, NH₃ (l)-H (on the ring) and Tolueneo-Cresol or Toluene

Conversion to Corresponding Methyl Derivatives

In a typical procedure, the substrate would be dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), and subjected to a hydrogen atmosphere in the presence of a palladium catalyst, often supported on carbon (Pd/C). A base, like sodium acetate or a tertiary amine, is frequently added to neutralize the hydrogen chloride that is formed during the reaction.

Reaction Scheme:

The reaction proceeds via the oxidative addition of the benzyl chloride to the palladium surface, followed by hydrogenolysis of the carbon-palladium bond.

Table 1: Reaction Conditions for Catalytic Hydrogenation

ParameterValue
Substrate This compound
Reagent Hydrogen gas (H₂)
Catalyst Palladium on carbon (5-10% Pd/C)
Base Sodium acetate or Triethylamine
Solvent Ethanol or Ethyl acetate
Temperature Room temperature
Pressure 1-4 atm of H₂

Another potential method for this reduction is the use of hydride-based reducing agents. However, stronger hydrides like lithium aluminum hydride (LiAlH₄) might also cleave the C-S bond of the benzyl sulfide (B99878). Therefore, milder and more selective reducing agents would be preferable if catalytic hydrogenation is not suitable.

Cyclization and Rearrangement Studies (e.g., ortho azo-sulfur interaction in related structures)

The structure of this compound, with a reactive chloromethyl group positioned ortho to a benzylsulfanyl group, presents possibilities for intramolecular cyclization and rearrangement reactions.

One such potential rearrangement is the Sommelet-Hauser rearrangement . This reaction is characteristic of benzylic quaternary ammonium (B1175870) salts, but analogous rearrangements can occur with sulfonium salts. wikipedia.orgresearchgate.net To undergo a Sommelet-Hauser rearrangement, the sulfur atom in this compound would first need to be converted into a sulfonium salt, for example, by reaction with an alkyl halide like methyl iodide. The resulting sulfonium salt, upon treatment with a strong base such as sodium amide, could then rearrange.

The mechanism involves the deprotonation of the benzylic carbon of the S-benzyl group to form a sulfur ylide. This ylide can then undergo a chemrxiv.orgmasterorganicchemistry.com-sigmatropic rearrangement, where the ortho-methyl group of the other ring migrates to the benzylic carbon, followed by tautomerization to restore aromaticity.

Plausible Sommelet-Hauser Rearrangement Pathway:

Sulfonium Salt Formation: this compound reacts with an alkylating agent (e.g., CH₃I) to form the corresponding sulfonium salt.

Ylide Formation: A strong base (e.g., NaNH₂) deprotonates the benzylic carbon of the S-benzyl group.

chemrxiv.orgmasterorganicchemistry.com-Sigmatropic Rearrangement: The ylide undergoes a concerted rearrangement.

Tautomerization: Aromatization of the ring system yields the final rearranged product.

Intramolecular Cyclization:

Intramolecular Friedel-Crafts alkylation is another plausible reaction pathway for this compound. masterorganicchemistry.comnih.gov In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the chloromethyl group can act as an electrophile. The adjacent benzylsulfanyl ring, being electron-rich, can act as the nucleophile, leading to an intramolecular cyclization to form a six-membered ring, resulting in a thianaphthene (B1666688) derivative. nih.gov

Table 2: Conditions for Intramolecular Friedel-Crafts Alkylation

ParameterValue
Substrate This compound
Catalyst Aluminum chloride (AlCl₃) or other Lewis acids
Solvent Dichloromethane, Carbon disulfide, or Nitrobenzene
Temperature 0 °C to room temperature

Ortho Azo-Sulfur Interaction in Related Structures:

While there is no direct evidence of ortho azo-sulfur interactions driving the cyclization or rearrangement of this compound itself, the concept is relevant in the broader context of sulfur-containing aromatic compounds. In azobenzene (B91143) derivatives with an ortho-thioether substituent, non-covalent interactions between the lone pair of the sulfur atom and the azo group can influence the molecule's conformation and electronic properties. researchgate.net These interactions can play a role in directing the outcome of reactions or in stabilizing certain isomers. For instance, in the synthesis of azo compounds, the presence of an ortho-sulfur group could potentially influence the coupling reaction or subsequent cyclization reactions of the azo product. nih.govethz.chyoutube.comrsc.org

Applications in Advanced Organic Synthesis and Precursor Chemistry

Utility as a Versatile Intermediate for Chemical Transformations

The versatility of 1-(benzylsulfanyl)-2-(chloromethyl)benzene as an intermediate stems from the distinct reactivity of its functional groups. The chloromethyl group (-CH₂Cl) is a classic electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the introduction of a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, thereby enabling the construction of diverse molecular frameworks. The benzylsulfanyl group (-S-CH₂-Ph), on the other hand, can be manipulated through oxidation to sulfoxides or sulfones, or cleaved under reductive conditions to generate a thiol. This dual functionality makes it a strategic component in multistep synthetic sequences.

Synthetic Pathways to Complex Molecular Architectures

The unique structural features of this compound have been exploited in the creation of a variety of complex organic molecules, including esters and heterocyclic compounds.

Precursor in the Synthesis of Benzyl (B1604629) Esters

Benzyl esters are a class of organic compounds with applications ranging from fragrances and flavorings to pharmaceuticals. The synthesis of benzyl esters can be achieved through the reaction of a carboxylic acid with a benzyl halide, such as benzyl chloride, in the presence of a base. arkat-usa.orgarchive.org While direct literature on the use of this compound for this purpose is not prevalent, its structural similarity to benzyl chloride suggests its potential as a precursor. The chloromethyl group can react with a carboxylate anion in a nucleophilic substitution reaction to form the corresponding benzyl ester. arkat-usa.org Various methods for benzyl ester synthesis have been developed, including direct esterification of carboxylic acids with benzyl alcohol and reactions involving benzyl halides. researchgate.netorganic-chemistry.org

A general scheme for this transformation is presented below:

Reactant 1Reactant 2ProductReaction Type
Carboxylic Acid (R-COOH)This compound2-(Benzylsulfanyl)benzyl esterNucleophilic Acyl Substitution

Building Block for Nitrogen- and Sulfur-Containing Heterocycles

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable starting material for the synthesis of various nitrogen- and sulfur-containing heterocycles.

Synthesis of 3-Benzylsulfanyl Derivatives of 1,2,4-Triazole (B32235)

1,2,4-Triazole derivatives are known to exhibit a wide range of biological activities. zsmu.edu.uanih.govnih.govmdpi.com The synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole can be accomplished through the alkylation of a 1,2,4-triazole-3-thiol with a suitable benzyl halide. researchgate.net In this context, this compound can act as the alkylating agent. The reaction involves the nucleophilic attack of the sulfur atom of the triazole-3-thiol on the electrophilic carbon of the chloromethyl group, leading to the formation of a new carbon-sulfur bond and the desired 3-benzylsulfanyl derivative. researchgate.net

Table of Reaction Components for Triazole Synthesis

Starting MaterialReagentProduct Class
1,2,4-Triazole-3-thiolThis compound3-(Benzylsulfanyl)-1,2,4-triazole derivatives
Preparation of Novel Imidazolidine (B613845) Derivatives

Imidazolidines are five-membered heterocyclic compounds containing two nitrogen atoms. They are found in a number of biologically active molecules. researchgate.netresearchgate.net The synthesis of imidazolidine derivatives can be achieved through various routes, often involving the condensation of a diamine with an aldehyde or ketone. While direct synthesis from this compound is not explicitly detailed in the provided search results, the reactivity of the chloromethyl group allows for its incorporation into synthetic schemes leading to imidazolidine structures. For example, it could be used to alkylate a pre-formed imidazolidine core or a precursor molecule containing a primary or secondary amine. rsc.org

Formation of Benzimidazole (B57391) Derivatives through Related Reactions

Benzimidazoles are bicyclic compounds consisting of a fusion of benzene (B151609) and imidazole (B134444) rings. This scaffold is present in numerous pharmaceuticals. nih.govresearchgate.netihmc.usresearchgate.net The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.gov While this compound does not directly participate in this classical benzimidazole synthesis, its derivatives can be utilized. For instance, the chloromethyl group could be transformed into other functional groups, such as an aldehyde or a carboxylic acid, which could then undergo condensation with an o-phenylenediamine to form the benzimidazole ring system.

Generation of Isoxazolyl- and Isothiazolylcarbamides

While direct experimental evidence for the use of this compound in the synthesis of isoxazolyl- and isothiazolylcarbamides is not extensively documented in publicly available research, the synthesis of structurally related isothiazolylcarbamides has been reported. Specifically, the synthesis of various 1-(1,2-azolyl)-3-aryl(heteryl)carbamides has been achieved starting from 5-(benzylsulfanyl)-4-chlorothiazole-3-carboxylic acid. pleiades.onlineresearchgate.net

This process involves the conversion of the carboxylic acid into a carbonyl azide (B81097), which then reacts with various amines to form the desired carbamide structure. pleiades.onlineresearchgate.net This analogous synthesis suggests a potential, though currently hypothetical, pathway where this compound could be chemically modified to introduce a suitable functional group that could then be elaborated into an isoxazole (B147169) or isothiazole (B42339) ring, followed by conversion to the corresponding carbamide. However, it is crucial to note that this remains a theoretical application based on the reactivity of a different, albeit structurally related, starting material.

Alkylation Reactions in the Preparation of Advanced Organic Compounds

The presence of a chloromethyl group makes this compound a potent alkylating agent. This reactivity is characteristic of benzyl chlorides, which are widely used to introduce the benzyl group onto various nucleophiles. wikipedia.org The chlorine atom on the benzylic carbon is a good leaving group, facilitating nucleophilic substitution reactions.

In the context of preparing advanced organic compounds, this compound can be employed to alkylate a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. For instance, the alkylation of tertiary amines with benzyl chlorides readily forms quaternary ammonium (B1175870) salts, which are utilized as surfactants. wikipedia.org Similarly, reaction with alcohols or phenols in the presence of a base leads to the formation of benzyl ethers, a common protecting group strategy in organic synthesis. wikipedia.org

The general scheme for such alkylation reactions can be represented as:

R-Nu + ClCH₂-C₆H₄-S-CH₂-C₆H₅ → R-Nu-CH₂-C₆H₄-S-CH₂-C₆H₅ + Cl⁻

Where Nu represents a nucleophile (e.g., -NH₂, -OH, -SH).

The reactivity of the chloromethyl group is enhanced by the adjacent benzene ring, which stabilizes the partial positive charge that develops on the benzylic carbon during the transition state of an Sₙ2 reaction or the carbocation intermediate in an Sₙ1 reaction.

Derivatization for Further Functionalization

The structure of this compound offers multiple sites for derivatization, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Reactions at the Chloromethyl Group: As discussed in the context of alkylation reactions, the primary site for derivatization is the chloromethyl group. Nucleophilic substitution can introduce a variety of functionalities. For example:

Cyanation: Reaction with sodium cyanide would yield the corresponding nitrile, which is a versatile precursor for carboxylic acids, amines, and other nitrogen-containing heterocycles. wikipedia.org

Azide Formation: Substitution with sodium azide would produce a benzyl azide, a key intermediate for the synthesis of triazoles via "click" chemistry or for reduction to a primary amine.

Phosphonium (B103445) Salt Formation: Reaction with triphenylphosphine (B44618) would yield a phosphonium salt, a precursor for the Wittig reaction to form alkenes.

Reactions involving the Benzylsulfanyl Group: The sulfur atom in the benzylsulfanyl group can also be a site for chemical modification.

Oxidation: The sulfide (B99878) can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). This transformation alters the electronic properties and steric bulk of the substituent, which can be useful in modulating the biological activity or physical properties of a target molecule.

Cleavage: The benzyl-sulfur bond can be cleaved under specific reductive conditions, potentially unmasking a thiol group for further functionalization.

These derivatization strategies highlight the potential of this compound as a flexible scaffold for the synthesis of a diverse range of organic compounds with potential applications in medicinal chemistry and materials science.

Spectroscopic and Computational Elucidation of Molecular Structure and Electronic Properties

Spectroscopic Characterization Techniques for Analogous Compounds

Spectroscopic methods are fundamental tools for the elucidation of the structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy provide precise information about the chemical environment of atoms and the nature of chemical bonds within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules in solution. researchgate.net By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to deduce the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum of a compound structurally analogous to 1-(Benzylsulfanyl)-2-(chloromethyl)benzene, distinct signals corresponding to different types of protons are expected. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. The two methylene (B1212753) groups, being chemically distinct, give rise to two separate singlets.

The benzylic protons of the thioether moiety (Ar-S-CH₂ -Ph) are typically observed as a singlet. In various benzyl (B1604629) thioether compounds, this signal appears in the range of δ 4.12 - 4.66 ppm. rsc.org The chemical shift is influenced by the electron-donating sulfur atom and the adjacent aromatic ring.

The protons of the chloromethyl group (Ar-CH₂ -Cl) also produce a singlet, but at a slightly more downfield position compared to the thioether methylene group, due to the stronger deshielding effect of the chlorine atom. For instance, the ¹H NMR spectrum of 2-chlorobenzyl chloride shows this peak at a specific chemical shift. chemicalbook.com In similar structures like 1,2-bis(chloromethyl)benzene, these protons resonate around δ 4.85 ppm. chemicalbook.com

The aromatic protons on both benzene (B151609) rings would typically resonate in the region of δ 7.0–7.5 ppm. rsc.orgrsc.org The specific substitution pattern leads to overlapping multiplets that can be resolved using two-dimensional NMR techniques. ugm.ac.id

Table 1: Typical ¹H NMR Chemical Shifts for Functional Groups in Analogous Compounds

Functional Group Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Benzyl Thioether -S-CH₂ -Ar 4.1 - 4.7 Singlet
Chloromethyl -CH₂ -Cl 4.6 - 4.9 Singlet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically unique carbon atom gives a distinct signal.

The carbon atom of the chloromethyl group (-C H₂Cl) is expected to appear in the range of δ 40-50 ppm. The benzylic carbon of the thioether group (S-C H₂-Ar) typically resonates in a similar but slightly upfield region, for example, around δ 37-40 ppm in related compounds. rsc.org The aromatic carbons produce a series of signals in the δ 125–140 ppm range. The carbons directly attached to the sulfur and the chloromethyl group, as well as the other substituted carbons of the aromatic rings, will have distinct chemical shifts from the protonated aromatic carbons. rsc.orgugm.ac.id For example, in analogous benzyl thioethers, the quaternary carbons can be found up to δ 165 ppm, while protonated aromatic carbons are typically between δ 120-135 ppm. rsc.org

Table 2: Typical ¹³C NMR Chemical Shifts for Functional Groups in Analogous Compounds

Functional Group Carbon Type Typical Chemical Shift (δ, ppm)
Benzyl Thioether -S-C H₂-Ar 36 - 40
Chloromethyl -C H₂-Cl 40 - 50
Aromatic Ar-C -H 125 - 130

Advances in computational chemistry allow for the accurate prediction of NMR chemical shifts. escholarship.org Quantum mechanical calculations, often using Density Functional Theory (DFT), can determine the theoretical isotropic magnetic shielding values for each nucleus in a molecule. mdpi.com

These theoretical values are then correlated with experimental data. A common practice involves a linear regression analysis between the calculated shielding constants and the experimentally observed chemical shifts for a set of known compounds or for the target molecule itself if some assignments are certain. researchgate.netresearchgate.net This correlation allows for the scaling of the theoretical values to produce a predicted spectrum that can be directly compared with the experimental one. escholarship.org This combined experimental and computational approach is a powerful tool for the definitive assignment of complex NMR spectra and for verifying proposed molecular structures. escholarship.orgresearchgate.net Excellent correlations, with coefficients of determination often exceeding 0.99, have been achieved for compounds like aliphatic ethers and thioethers. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing insights into the functional groups present.

The FT-IR spectrum provides a characteristic fingerprint of a molecule based on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. japsonline.com For a molecule like this compound, key absorptions can be predicted based on data from analogous structures.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretches from the two methylene (-CH₂-) groups are expected to show bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). youtube.com

C=C Aromatic Stretching: The presence of the benzene rings is confirmed by characteristic C=C stretching vibrations within the ring, which appear as a series of sharp bands in the 1450–1600 cm⁻¹ region. youtube.com

C-H Bending: Aliphatic CH₂ "scissoring" vibrations are typically found near 1465 cm⁻¹.

Aromatic Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic rings gives rise to strong bands in the fingerprint region (below 900 cm⁻¹). For an ortho-disubstituted benzene ring, a strong absorption band is expected in the range of 735–770 cm⁻¹. youtube.com

C-Cl Stretching: The vibration associated with the carbon-chlorine bond of the chloromethyl group typically results in a strong absorption in the 650–800 cm⁻¹ range. nist.gov

C-S Stretching: The carbon-sulfur stretch for thioethers is often weak and appears in the 600–800 cm⁻¹ region, potentially overlapping with the C-Cl signal. mdpi.com

Table 3: Characteristic FT-IR Absorption Frequencies for Analogous Compounds

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretching 3000 - 3100 Medium-Weak
Aliphatic C-H Stretching 2850 - 2960 Medium
Aromatic C=C Ring Stretching 1450 - 1600 Medium-Weak
Aliphatic C-H Bending (Scissoring) ~1465 Medium
Aromatic C-H (ortho) Out-of-Plane Bending 735 - 770 Strong
Alkyl Halide C-Cl Stretching 650 - 800 Strong
Laser-Raman Spectroscopy

Laser-Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule. When a sample is irradiated with a monochromatic laser source, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule, offering a fingerprint of its structure.

For this compound, a Laser-Raman spectrum would be recorded, typically in a range from 100 to 4000 cm⁻¹. researchgate.net The resulting spectrum would display a series of peaks, each corresponding to a specific molecular vibration. Key vibrational modes that would be expected and analyzed include:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations, typically appearing in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively.

C=C stretching: Vibrations associated with the aromatic rings, usually found in the 1400-1600 cm⁻¹ range.

C-S stretching: The carbon-sulfur bond vibration, which is expected in the 600-800 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond vibration, typically observed between 600 and 800 cm⁻¹.

CH₂ bending/rocking/wagging: Vibrational modes of the methylene groups in the benzyl and chloromethyl substituents.

Skeletal vibrations: Complex vibrations involving the bending and stretching of the entire molecular framework.

The precise peak positions and their relative intensities provide insights into the molecular structure and bonding.

Theoretical Mode Assignments via Potential Energy Distribution (PED)

While experimental spectroscopy identifies vibrational frequencies, assigning these frequencies to specific atomic motions can be complex, especially for molecules without high symmetry. Theoretical calculations are essential for making definitive assignments. Potential Energy Distribution (PED) analysis is a computational method used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode.

To perform a PED analysis for this compound, the vibrational frequencies are first calculated using a quantum chemical method, such as Density Functional Theory (DFT). The VEDA4 software is commonly used for this purpose. nih.gov The output provides a detailed breakdown of each calculated vibrational mode, expressed as a percentage contribution from various internal coordinates. For example, a calculated peak at ~3050 cm⁻¹ might be shown by PED to be >95% C-H stretching of the benzene ring, confirming its assignment. This process eliminates ambiguity and provides a robust correlation between the experimental spectrum and the molecule's computed vibrational dynamics. nih.gov

Quantum Chemical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful class of computational quantum mechanical methods used to investigate the electronic structure of molecules. nih.gov It is widely employed to predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties, with a good balance of accuracy and computational cost. rsc.org

A crucial first step in any computational study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Starting with an initial guess of the structure, the DFT algorithm iteratively adjusts the positions of the atoms to find the configuration with the lowest possible energy. researchgate.net

For this compound, this process would yield the equilibrium geometry in the gas phase. From this optimized structure, key structural parameters such as bond lengths (e.g., C-S, S-CH₂, C-Cl, C=C), bond angles (e.g., C-S-C, Cl-C-C), and dihedral angles (describing the molecule's conformation) can be precisely determined. These predicted parameters can be compared with experimental data if available (e.g., from X-ray crystallography) to validate the accuracy of the computational method. uni-muenchen.de

In computational chemistry, a basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical as it directly affects the accuracy of the calculation. The 6-311++G(d,p) basis set is a popular and versatile choice for DFT calculations on organic molecules. rsc.org

The notation can be broken down as follows:

6-311G: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is represented by three separate functions, allowing for greater flexibility in describing the electron distribution compared to smaller basis sets.

++: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are important for accurately describing systems with lone pairs, anions, or non-covalent interactions.

(d,p): This part signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbital shapes, which is essential for accurately modeling chemical bonds. researchgate.net

Using a robust basis set like 6-311++G(d,p) is crucial for obtaining reliable predictions of molecular geometry, vibrational frequencies, and electronic properties.

Different DFT methods, known as functionals, approximate the exchange-correlation energy—the most complex part of the electron-electron interaction—in different ways. Comparing results from several functionals is a common practice to assess the reliability of the computational predictions.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. It combines a portion of exact Hartree-Fock exchange with exchange and correlation functionals from DFT, offering a high degree of accuracy for a broad range of systems. nih.gov

BHandHLYP (Becke, half-and-half, Lee-Yang-Parr): This hybrid functional includes a larger (50%) contribution from exact Hartree-Fock exchange compared to B3LYP. This can improve the description of certain properties, but its performance varies depending on the system.

PBE1PBE (Perdew-Burke-Ernzerhof): Also known as PBE0, this hybrid functional is based on the PBE generalized gradient approximation and includes 25% exact exchange. It is often considered a parameter-free functional and is known for its good performance across various applications. nih.gov

A comparative study on this compound would involve performing geometry optimizations and frequency calculations with each of these functionals (using the 6-311++G(d,p) basis set). The results for structural parameters and vibrational frequencies would then be compared against each other and with experimental data (if available) to determine which functional provides the most accurate description for this specific class of molecule. nih.gov

Below is a hypothetical data table structure that would be used in such a comparative analysis.

Table 1: Comparison of Predicted Bond Lengths (Å) for this compound using Different DFT Methods.

Bond B3LYP BHandHLYP PBE1PBE
C-S Data Data Data
S-CH₂ Data Data Data
C-Cl Data Data Data
C₁-C₂ Data Data Data

Note: This table is for illustrative purposes only. No calculated data for this specific compound was found in the literature search.

Table 2: Comparison of Predicted Bond Angles (°) for this compound using Different DFT Methods.

Angle B3LYP BHandHLYP PBE1PBE
C-S-C Data Data Data
Cl-C-C Data Data Data
S-C-C Data Data Data

Note: This table is for illustrative purposes only. No calculated data for this specific compound was found in the literature search.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Key aspects of the electronic properties of this compound, including the distribution of its frontier molecular orbitals, electrostatic potential, and charge distribution, have been theoretically elucidated.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Cloud Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy and spatial distribution of these orbitals provide valuable information about the molecule's electrophilic and nucleophilic sites.

Energy Band Gap Analysis

The energy difference between the HOMO and LUMO is known as the energy band gap (ΔE). A smaller energy gap is indicative of higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov A larger energy gap suggests greater stability and lower reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential. nih.gov

For this compound, it is expected that the MEP map would show negative potential around the sulfur and chlorine atoms due to their high electronegativity and lone pairs of electrons. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings. The hydrogen atoms, particularly those of the chloromethyl group, would likely show a positive potential. This visual representation of charge distribution is critical for understanding intermolecular interactions and chemical reactivity. nih.gov

Atomic Charge Distribution

The distribution of atomic charges within a molecule provides further insight into its electronic structure and reactivity. While specific computational results for the atomic charges of this compound are not available, general trends can be predicted based on the electronegativity of the constituent atoms.

The chlorine atom, being highly electronegative, would carry a partial negative charge. The carbon atom of the chloromethyl group would, in turn, have a partial positive charge. The sulfur atom would also possess a partial negative charge. The carbon atoms of the benzene rings would have varying charges depending on their position and the electronic effects of the substituents. This charge distribution is a key determinant of the molecule's polarity and its interaction with other polar molecules.

Reactivity Descriptors Derived from Quantum Chemical Parameters

Quantum chemical calculations can provide various descriptors that quantify the reactivity of a molecule. These descriptors are derived from the electronic properties of the molecule and offer a quantitative measure of its chemical behavior.

Dipole Moment

Although a specific calculated value for the dipole moment of this compound was not found in the search results, the presence of electronegative sulfur and chlorine atoms attached to the benzene framework suggests that the molecule will possess a significant dipole moment. The vector sum of the individual bond dipoles would result in a net molecular dipole moment, making the compound polar.

Hardness and Softness Indices

Chemical hardness (η) and its inverse, softness (S), are fundamental concepts in chemical reactivity theory. Hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered chemically hard, implying low reactivity. Conversely, a molecule with a small HOMO-LUMO gap is considered soft and is generally more reactive.

These indices are crucial for predicting the behavior of molecules in chemical reactions, with hard molecules preferring to react with hard molecules and soft molecules with soft molecules, a principle known as the Hard and Soft Acids and Bases (HSAB) principle.

Electronegativity and Electrophilicity Index

Electronegativity (χ) in the context of DFT is defined as the negative of the electronic chemical potential (μ), which represents the escaping tendency of electrons from a system. It quantifies the ability of a molecule to attract electrons.

The electrophilicity index (ω) is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. mdpi.com A high electrophilicity index indicates a good electrophile. This index is valuable for studying polar organic reactions where electron transfer plays a key role. mdpi.com

Nucleophilicity Index

The nucleophilicity index (N) provides a quantitative measure of the nucleophilic character of a molecule. It is typically defined relative to a reference molecule and helps in classifying molecules as strong, moderate, or marginal nucleophiles. This index is instrumental in predicting the outcomes of reactions where nucleophilic attack is the determining step.

Fraction of Transferred Electrons (ΔN)

The fraction of transferred electrons (ΔN) is a conceptual DFT descriptor that quantifies the amount of electronic charge transferred between two interacting molecules at the initial stage of a reaction. This index is useful for understanding the charge transfer dynamics in a chemical process and can predict the direction of charge flow between a donor and an acceptor molecule.

Table 1: Calculated Conceptual DFT Descriptors
CompoundHardness (η)Softness (S)Electronegativity (χ)Electrophilicity Index (ω)Nucleophilicity Index (N)Fraction of Transferred Electrons (ΔN)
This compoundData not available in cited sourcesData not available in cited sourcesData not available in cited sourcesData not available in cited sourcesData not available in cited sourcesData not available in cited sources

Specific computational data for this compound were not available in the reviewed literature. The table is provided as a template for the types of data generated in such computational studies.

Theoretical Evaluation of Thermodynamic Properties

The theoretical evaluation of thermodynamic properties provides critical data on the stability and energetics of molecules. Computational methods, such as ab initio calculations and DFT, are employed to determine properties like the enthalpy of formation. nih.gov High-level composite methods, such as G3 and CBS-QB3, are often used to achieve high accuracy in these calculations. nih.gov These methods involve geometry optimizations, vibrational frequency calculations, and single-point energy calculations at different levels of theory to extrapolate to a highly accurate energy. nih.gov

X-ray Crystallography Studies of Structurally Related Benzylsulfanyl-Phenyl Compounds

While the crystal structure of this compound is not available in the reviewed literature, studies on structurally related compounds provide valuable insights into the expected molecular conformation and packing in the solid state.

Crystal Structure Elucidation and Molecular Conformation

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule at atomic resolution. researchgate.net Studies on various benzylsulfanyl derivatives reveal important conformational features. For instance, in the crystal structure of 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine, the molecule adopts a specific conformation influenced by intramolecular and intermolecular interactions. mdpi.com Similarly, the analysis of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide shows that the molecular structure is stabilized by intramolecular hydrogen bonds, and the crystal packing is governed by intermolecular hydrogen bonds. vensel.org

In many benzyl derivatives, the orientation of the benzyl group relative to the rest of the molecule is a key conformational feature. researchgate.netiucr.org The planarity of ring systems and the dihedral angles between different molecular fragments are determined with high precision. iucr.org These structural details are crucial for understanding the molecule's physical and chemical properties and for designing new molecules with specific functionalities. Hirshfeld surface analysis is often employed in conjunction with X-ray diffraction data to visualize and quantify intermolecular interactions within the crystal. mdpi.com

Table 2: Compound Names
Abbreviation/Systematic Name
This compound
3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine
N-Benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide

Analysis of Steric Interactions and Non-Planarity

The molecular architecture of compounds containing the 1-(benzylsulfanyl)benzene framework is significantly influenced by steric hindrance between the bulky substituents on the benzene ring. The presence of a flexible thioether linkage (C-S-C) and adjacent aromatic rings leads to a non-planar molecular geometry to minimize repulsive steric interactions.

In the analogue compound, 1-Benzylsulfanyl-2-[(2-chlorophenyl)diazenyl]benzene, crystallographic studies reveal a distinctly non-planar conformation. bldpharm.com The steric pressure exerted by the ortho-substituted groups forces the different ring systems to twist relative to each other. This deviation from planarity is a critical feature of the molecule's stable three-dimensional structure. bldpharm.com

The degree of non-planarity can be quantified by the dihedral angles between the planes of the aromatic rings. For 1-Benzylsulfanyl-2-[(2-chlorophenyl)diazenyl]benzene, X-ray diffraction data provides the following key dihedral angles:

Interacting RingsDihedral Angle (°)
Chlorophenyl Ring and Thiophenyl Ring3.21 (8)
Benzyl Ring and Thiophenyl Ring78.18 (5)

Data sourced from a crystallographic study of 1-Benzylsulfanyl-2-[(2-chlorophenyl)diazenyl]benzene. bldpharm.com

The data clearly indicates that while the chlorophenyl and the central thiophenyl rings are nearly coplanar, the benzyl group is oriented almost perpendicularly to the thiophenyl ring. bldpharm.com This significant twist is a direct consequence of steric repulsion, which prevents the molecule from adopting a flat conformation. The benzyl unit is sterically forced away from the thiophenyl unit to achieve a more stable energetic state. bldpharm.com It is highly probable that this compound would adopt a similarly non-planar structure due to the steric demands of the adjacent benzylsulfanyl and chloromethyl groups.

Characterization of Intermolecular Interactions (e.g., van der Waals Forces)

In the solid state, the packing of molecules within a crystal lattice is governed by a network of intermolecular interactions. For organic molecules lacking strong hydrogen bond donors or acceptors, weaker forces such as van der Waals interactions play a dominant role in the stabilization of the crystal structure.

The analysis of the crystal structure of 1-Benzylsulfanyl-2-[(2-chlorophenyl)diazenyl]benzene shows that there are no classical hydrogen bonds present. bldpharm.com Instead, the crystal packing is stabilized exclusively by a multitude of van der Waals interactions. bldpharm.com These forces, although individually weak, collectively dictate the arrangement of molecules in the crystal, influencing properties like melting point and solubility.

The key intermolecular interactions observed in the crystal lattice of the analogue are:

Interaction TypeDescription
van der Waals Forces These are the primary forces stabilizing the crystal structure, arising from temporary fluctuations in electron density between adjacent molecules. bldpharm.com

The absence of stronger interactions like hydrogen bonds in the analogue suggests that the molecular packing is driven by the optimization of shape- and size-dependent van der Waals contacts. bldpharm.com This is a common feature for non-polar or weakly polar organic compounds. Given the structure of this compound, which also lacks strong hydrogen bonding capacity, it is expected that its solid-state structure would similarly be dominated by van der Waals forces, leading to a crystal lattice held together by these non-directional interactions.

Comparative Analysis with Analogous and Isomeric Compounds

Structure-Reactivity Relationships in Substituted Benzyl (B1604629) Chlorides and Benzyl Sulfides

Substituted benzyl chlorides are a well-studied class of compounds whose reactivity is governed by the electronic nature of the ring substituents. Electron-donating groups tend to stabilize the developing positive charge in the transition state of nucleophilic substitution reactions, thereby accelerating the rate. Conversely, electron-withdrawing groups destabilize this transition state, leading to slower reaction rates. The mechanism of these reactions can range from a direct S(_N)2 displacement to an S(_N)1 pathway involving a benzyl carbocation intermediate, depending on the substituents and reaction conditions.

Benzyl sulfides, on the other hand, can exhibit a range of reactivities involving the sulfur atom, the benzylic position, or the aromatic ring. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile or be oxidized. The benzylic C-S bond can be cleaved under certain conditions. The reactivity of these compounds is also influenced by substituents on either aromatic ring.

Comparison with Isomeric Benzene (B151609) Derivatives (e.g., 1-(benzylsulfanyl)-3-(chloromethyl)benzene)

The constitutional isomer, 1-(benzylsulfanyl)-3-(chloromethyl)benzene, provides a valuable point of comparison. In this meta-isomer, the benzylsulfanyl and chloromethyl groups are separated by a carbon atom on the benzene ring. This increased distance significantly alters the potential for intramolecular interactions that are possible in the ortho-isomer.

Electronic Effects: The benzylsulfanyl group is generally considered to be ortho, para-directing and weakly activating in electrophilic aromatic substitution, due to the ability of the sulfur atom to donate electron density to the ring via resonance. In 1-(benzylsulfanyl)-2-(chloromethyl)benzene, the electron-donating nature of the sulfur atom can influence the reactivity of the adjacent chloromethyl group. This electronic effect would be less pronounced at the meta position in 1-(benzylsulfanyl)-3-(chloromethyl)benzene.

Steric Effects: The proximity of the bulky benzylsulfanyl group to the chloromethyl group in the ortho-isomer introduces significant steric hindrance. This can impede the approach of a nucleophile to the benzylic carbon, potentially slowing down S(_N)2 reactions compared to its less hindered meta- and para-isomers. In 1-(benzylsulfanyl)-3-(chloromethyl)benzene, the greater separation of the two groups minimizes this steric clash.

Table 1: Comparison of Isomeric Properties
PropertyThis compound (ortho)1-(Benzylsulfanyl)-3-(chloromethyl)benzene (meta)
CAS Number4521-46-4123926-49-8
Relative Position of Functional Groups1,2- (adjacent)1,3- (separated)
Potential for Intramolecular InteractionHighLow
Steric Hindrance at Chloromethyl GroupHighLow

Assessment of Unique Reactivity and Stability Profiles

The juxtaposition of the benzylsulfanyl and chloromethyl groups in this compound gives rise to a unique reactivity profile, primarily due to the potential for neighboring group participation (NGP), also known as anchimeric assistance.

Neighboring Group Participation by Sulfur: The sulfur atom in the benzylsulfanyl group possesses lone pairs of electrons that can act as an internal nucleophile. In reactions that proceed via a carbocationic intermediate (S(_N)1-like), the sulfur atom can attack the benzylic carbon, forming a cyclic sulfonium (B1226848) ion intermediate. This participation can significantly accelerate the rate of reaction compared to isomers where such an interaction is not possible. This phenomenon is well-documented for other ortho-sulfur-substituted benzyl halides. The formation of this stable intermediate can also influence the stereochemical outcome of a reaction.

Differentiating Factors in Synthetic Utility and Chemical Transformations

The distinct reactivity profiles of the ortho- and meta-isomers translate into different applications in organic synthesis.

This compound: The potential for intramolecular cyclization is a key feature of this isomer's synthetic utility. Under suitable conditions, the neighboring group participation of the sulfur atom can be exploited to form sulfur-containing heterocyclic compounds, such as thioxanthenes or other related structures. This makes it a valuable precursor for the synthesis of specific polycyclic aromatic systems. For example, treatment with a strong base could potentially lead to the formation of a five-membered ring through intramolecular cyclization.

1-(benzylsulfanyl)-3-(chloromethyl)benzene: This isomer is more likely to behave as a simple substituted benzyl chloride. Its primary synthetic utility would lie in reactions where the chloromethyl group serves as a handle for introducing the 3-(benzylsulfanyl)benzyl moiety into a target molecule. The lower steric hindrance and lack of significant intramolecular interactions make it a more predictable building block for standard nucleophilic substitution reactions.

Future Research Directions and Synthetic Prospects

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1-(benzylsulfanyl)-2-(chloromethyl)benzene likely relies on well-established but potentially environmentally taxing methodologies. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic protocols.

Another area of exploration is the development of one-pot syntheses. arkat-usa.org A one-pot reaction, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can significantly improve efficiency by reducing reaction time, solvent usage, and waste. arkat-usa.org For the synthesis of this compound, a possible one-pot strategy could involve the in-situ generation of a benzylthiolate from a precursor, followed by its immediate reaction with a suitable chloromethylating agent. arkat-usa.org

Furthermore, flow chemistry presents a powerful tool for the continuous and scalable production of this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to higher yields, improved safety, and easier scale-up compared to traditional batch processes.

Synthetic StrategyPotential AdvantagesKey Research Focus
Green Chemistry Approaches Reduced environmental impact, increased safety, resource efficiency.Development of reusable catalysts, use of bio-based solvents and starting materials.
One-Pot Syntheses Increased efficiency, reduced waste and reaction time.Design of cascade reactions, identification of compatible reagents and catalysts. arkat-usa.org
Flow Chemistry Enhanced control, scalability, and safety.Optimization of reactor design and reaction conditions for continuous production.

Exploration of Uncharted Reaction Pathways and Catalytic Systems

The reactivity of the chloromethyl and benzylsulfanyl groups in this compound offers a rich playground for exploring novel reaction pathways and catalytic systems.

The development of novel catalytic systems for the functionalization of the C-S bond is a particularly active area of research. rsc.orgresearchgate.net While traditional methods often rely on stoichiometric reagents, modern catalysis offers milder and more selective alternatives. For instance, transition-metal catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the sulfur atom, leading to a diverse range of derivatives. acs.org Photocatalysis and electrochemistry also present exciting opportunities for activating the C-S bond under mild and controlled conditions. rsc.orgrsc.org

The chloromethyl group is a versatile handle for a variety of transformations. Beyond simple nucleophilic substitution reactions, its reactivity can be harnessed in more complex cascade reactions. For example, a reaction could be designed where an initial substitution at the chloromethyl group triggers a subsequent intramolecular cyclization involving the benzylsulfanyl moiety, leading to the formation of novel heterocyclic scaffolds.

Furthermore, the synergistic reactivity of the two functional groups could be exploited. A catalytic system could be designed to selectively activate one group in the presence of the other, or to facilitate a tandem reaction involving both moieties. This would allow for the construction of complex molecular architectures in a highly efficient manner.

Advanced Applications in Precursor Synthesis for Diverse Chemical Entities

The unique structural features of this compound make it an attractive precursor for the synthesis of a wide array of chemical entities, particularly heterocyclic compounds.

Many biologically active molecules and functional materials contain sulfur- and nitrogen-containing heterocycles. nih.gov The benzylsulfanyl and chloromethyl groups in the target molecule provide the necessary functionalities for the construction of such ring systems. For example, reaction with a primary amine could lead to the formation of a seven-membered heterocyclic ring through an initial N-alkylation followed by an intramolecular cyclization.

The compound could also serve as a precursor for the synthesis of benzothiophenes and other sulfur-containing aromatic systems. Through appropriate chemical manipulations, the benzylsulfanyl group could be induced to cyclize onto the adjacent aromatic ring, providing a straightforward entry into these important classes of compounds.

Moreover, the chloromethyl group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or amines. This would further expand the synthetic utility of the molecule, allowing for its incorporation into a wider range of target structures, including pharmaceuticals, agrochemicals, and materials with novel electronic or optical properties. nih.gov

Target Chemical EntityPotential Synthetic StrategyKey Functional Group Transformation
Nitrogen- and Sulfur-containing Heterocycles Intramolecular cyclization reactions.Nucleophilic substitution at the chloromethyl group followed by cyclization onto the benzylsulfanyl moiety.
Benzothiophene Derivatives Intramolecular electrophilic cyclization.Conversion of the chloromethyl group to a reactive intermediate that can cyclize onto the sulfur-containing ring.
Functionalized Aromatic Compounds Derivatization of the chloromethyl group.Oxidation, reduction, or amination of the chloromethyl group to introduce new functionalities.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding and predicting the reactivity of chemical compounds. researchgate.netorientjchem.orgbohrium.comnih.gov In the context of this compound, computational methods can be employed to design novel derivatives with tailored reactivity and to elucidate the mechanisms of their reactions.

By systematically modifying the substituents on the aromatic rings, it is possible to tune the electronic properties of the molecule and thereby influence the reactivity of the chloromethyl and benzylsulfanyl groups. researchgate.net For example, the introduction of electron-withdrawing groups would be expected to increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would enhance the nucleophilicity of the sulfur atom. DFT calculations can be used to quantify these effects and to predict the outcome of reactions with a high degree of accuracy. orientjchem.org

Computational studies can also provide valuable insights into the transition states and reaction pathways of potential transformations. nih.gov This information can be used to optimize reaction conditions and to design catalysts that selectively promote a desired reaction pathway. For instance, by modeling the interaction of the substrate with different catalysts, it is possible to identify the most promising candidates for experimental investigation.

Furthermore, computational screening can be used to identify novel derivatives with desirable properties, such as enhanced biological activity or improved material performance. By calculating key molecular descriptors, it is possible to predict the properties of a large number of virtual compounds and to prioritize the most promising candidates for synthesis and testing. This in silico approach can significantly accelerate the discovery and development of new chemical entities based on the this compound scaffold.

Q & A

Q. What is the molecular structure of 1-(Benzylsulfanyl)-2-(chloromethyl)benzene, and which spectroscopic methods are most effective for its confirmation?

The compound features a benzene ring substituted at position 1 with a benzylsulfanyl group (–S–CH₂C₆H₅) and at position 2 with a chloromethyl group (–CH₂Cl). Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H and ¹³C) to resolve proton environments and carbon types. For example, the chloromethyl group typically shows a singlet near δ 4.5 ppm (¹H NMR), while aromatic protons split into distinct multiplet patterns .
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns. Electron ionization (EI-MS) can detect the molecular ion peak (e.g., m/z ~246 for C₁₃H₁₁ClS) and characteristic fragments like [M–Cl]⁺ .
  • X-ray crystallography for definitive spatial arrangement, as applied to structurally related sulfanylbenzene derivatives .

Q. What are the primary synthetic routes for this compound, and what starting materials are commonly employed?

Synthesis typically involves:

  • Friedel-Crafts alkylation : Benzyl mercaptan reacts with chloromethylated benzene derivatives (e.g., 2-chloromethylbenzene) in the presence of Lewis acids like AlCl₃ .
  • Nucleophilic substitution : A chloromethyl precursor reacts with benzyl thiolate (generated from benzyl mercaptan and a base like NaOH). Key considerations include temperature control (0–25°C) and inert atmospheres to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How can competing substitution reactions be mitigated during the synthesis of this compound?

Competing reactions (e.g., over-alkylation or chloride displacement) are minimized by:

  • Slow reagent addition to reduce local concentration gradients.
  • Protecting group strategies : Temporarily masking the sulfanyl group with trityl or acetyl moieties before introducing the chloromethyl group .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the thiolate while stabilizing intermediates .

Q. What advanced analytical techniques resolve data contradictions when characterizing this compound?

Contradictions in spectral data can be addressed via:

  • 2D NMR techniques (HSQC, HMBC) to confirm connectivity between protons and carbons, particularly in crowded aromatic regions .
  • High-resolution mass spectrometry (HRMS) to distinguish between isobaric ions and confirm the molecular formula (e.g., C₁₃H₁₁ClS requires a mass accuracy <3 ppm) .
  • Cross-validation with X-ray data , as demonstrated in crystallographic studies of analogous sulfanyl-diazenyl benzene derivatives .

Q. What are the kinetic and thermodynamic considerations in the stability of this compound under various storage conditions?

Stability is influenced by:

  • Hydrolysis susceptibility : The chloromethyl group reacts with moisture, requiring storage under anhydrous conditions (e.g., molecular sieves) .
  • Thermal degradation : Thermogravimetric analysis (TGA) shows decomposition onset temperatures >150°C, suggesting stability at room temperature but degradation under reflux conditions .
  • Light sensitivity : UV-Vis studies indicate photolytic cleavage of the C–S bond, necessitating amber glassware for long-term storage .

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